molecular formula C5H9N B3254128 (but-2-yn-1-yl)(methyl)amine CAS No. 23230-98-0

(but-2-yn-1-yl)(methyl)amine

Cat. No.: B3254128
CAS No.: 23230-98-0
M. Wt: 83.13 g/mol
InChI Key: NHRCYVYZAAVHCD-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Alkynyl Amines

Alkynyl amines, also known as propargylamines, have a history that dates back to the mid-20th century, with practical applications first appearing in the 1940s and 1950s. revmaterialeplastice.ro Initially explored for their fundamental chemical reactivity, their true potential began to be realized with the advent of modern synthetic methodologies. The presence of both a nucleophilic amine and a reactive alkyne moiety within the same molecule allows for a dualistic reactivity profile. revmaterialeplastice.romdpi.com The carbon-carbon triple bond can act as both an electrophile and a source of electrons in nucleophilic reactions, while the amine group readily participates in nucleophilic reactions. mdpi.com

This dual functionality has made propargylamines invaluable intermediates in the synthesis of a wide array of organic compounds, including various heterocyclic systems like pyrroles, quinolines, and oxazolidinones, which are often found in biologically active molecules. researchgate.net Furthermore, the propargylamine (B41283) scaffold is a key structural motif in several pharmaceuticals, particularly those targeting neurodegenerative diseases. researchgate.nettandfonline.com

Structural Characteristics and Chemical Subclasses of Propargylamines

Propargylamines are amines that contain an alkyne functional group. They can be classified based on the substitution pattern of the amine nitrogen and the position of the alkyne bond.

Primary, Secondary, and Tertiary Amines: Like other amines, propargylamines are categorized as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) depending on the number of organic substituents attached to the nitrogen atom. lkouniv.ac.inwikipedia.orgfiveable.me (But-2-yn-1-yl)(methyl)amine is a secondary amine.

Terminal vs. Internal Alkynes: The position of the carbon-carbon triple bond also defines subclasses. Terminal alkynes have the triple bond at the end of a carbon chain (R-C≡C-H), while internal alkynes have the triple bond within the carbon chain (R-C≡C-R'). wikipedia.org The reactivity of the alkyne is significantly influenced by this positioning. This compound contains an internal alkyne.

The general structure of a propargylamine combines the linear geometry of the sp-hybridized carbons of the alkyne with the trigonal pyramidal geometry of the nitrogen atom. This unique three-dimensional arrangement influences the molecule's steric and electronic properties, which in turn dictate its reactivity and interaction with other molecules.

Overview of Research Trajectories for Alkynyl Amines in Synthetic Organic Chemistry

Research in the field of alkynyl amines has followed several key trajectories, driven by the need for more efficient and selective synthetic methods.

Multicomponent Reactions: A significant advancement in the synthesis of propargylamines has been the development of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine). smolecule.com This one-pot reaction allows for the efficient construction of complex propargylamine derivatives from simple starting materials. researchgate.netsmolecule.com

Catalysis: The use of transition metal catalysts (e.g., copper, gold, palladium, iron) has been instrumental in expanding the scope of reactions involving propargylamines. mdpi.comnih.gov These catalysts can activate the alkyne or the C-H bond, facilitating a variety of transformations including coupling reactions, cyclizations, and substitutions. mdpi.com

Green Chemistry: More recent research has focused on developing more environmentally benign synthetic routes. This includes the use of water as a solvent and the development of catalyst-free reaction conditions. chinesechemsoc.org

Applications in Materials Science and Medicinal Chemistry: The unique properties of propargylamines have led to their exploration in materials science for the development of new polymers and functional materials. revmaterialeplastice.rosmolecule.com In medicinal chemistry, the propargylamine moiety is a well-established pharmacophore, particularly in the design of enzyme inhibitors. smolecule.comnih.gov The development of N-methylpropargylamine-containing drugs for neurodegenerative disorders like Parkinson's and Alzheimer's disease is an active area of research. nih.govmdpi.com

The following table provides a summary of key research findings related to the synthesis and reactivity of propargylamines.

Research AreaKey Findings
Synthesis The A³ coupling reaction is a highly efficient one-pot method for synthesizing propargylamines. smolecule.com
Transition metal catalysts, particularly copper and gold, are effective in activating terminal alkynes for C-H functionalization. smolecule.com
The synthesis of this compound hydrochloride can be achieved by reacting but-2-yn-1-amine (B3052429) with methylamine (B109427).
Reactivity Propargylamines can undergo oxidation, reduction, and substitution reactions.
The alkyne group can participate in click chemistry, hydrohalogenation, and hydrogenation reactions. smolecule.comsmolecule.com
The amine group can undergo nucleophilic substitution and acylation. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRCYVYZAAVHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of but 2 Yn 1 Yl Methyl Amine

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in (but-2-yn-1-yl)(methyl)amine is a region of high electron density, making it susceptible to a range of reactions, including cycloadditions and additions.

Metal-Catalyzed Cycloaddition Reactions (Excluding Biological "Click" Chemistry)

The alkyne functionality of this compound and related propargyl amines can participate in metal-catalyzed cycloaddition reactions to construct various heterocyclic systems. A notable application is the synthesis of substituted pyridines. nih.gov These reactions often proceed through a one-pot C-H alkenylation, electrocyclization, and aromatization sequence. For instance, rhodium catalysts have been employed in the reaction of α,β-unsaturated N-benzyl imines with internal alkynes to afford highly substituted pyridines. While direct examples with this compound are not prevalent in the literature, the reactivity pattern of internal alkynes suggests its potential participation in such transformations.

Nickel-catalyzed cycloadditions also represent a powerful tool for the construction of carbocycles and heterocycles. nih.gov These reactions can involve the coupling of diynes with nitriles to form pyridines, showcasing the versatility of metal catalysts in activating alkyne systems for cycloaddition processes. nih.gov The presence of the amine functionality in this compound could influence the catalytic cycle, potentially acting as an internal ligand or directing group.

Catalyst SystemReactantsProduct TypeReference
Rhodium(I) complexesα,β-Unsaturated N-benzyl imines, Internal alkynesSubstituted Pyridines nih.gov
Nickel(0) complexes with N-heterocyclic carbene ligandsDiynes, NitrilesSubstituted Pyridines nih.gov

Electrophilic and Nucleophilic Additions to the Triple Bond

The triple bond of this compound can undergo both electrophilic and nucleophilic addition reactions. However, the reactivity is generally lower than that of terminal alkynes or alkynes activated by adjacent electron-withdrawing groups.

Electrophilic Additions: Reactions with electrophiles such as hydrogen halides (HX) and halogens (X₂) can occur. The addition of HX to an unsymmetrical internal alkyne like this compound can potentially lead to a mixture of regioisomeric vinyl halides. The regioselectivity is influenced by the electronic effects of the substituents on the alkyne. The proximity of the nitrogen atom may influence the regiochemical outcome of the addition.

Nucleophilic Additions: Nucleophilic addition to unactivated internal alkynes is generally challenging and often requires harsh conditions or the presence of a catalyst. nih.gov For alkynes bearing strong electron-attracting substituents, nucleophilic addition can occur more readily. While the methylamino group is not strongly electron-withdrawing, intramolecular nucleophilic additions, where the amine nitrogen attacks the alkyne, can be facilitated by metal catalysts, leading to the formation of cyclic structures. The direct intermolecular addition of nucleophiles to the unactivated triple bond of this compound is less common.

Reagent TypeGeneral ProductNotes
Hydrogen Halides (e.g., HBr, HCl)Vinyl HalidesMay produce a mixture of regioisomers.
Halogens (e.g., Br₂, Cl₂)DihaloalkenesTypically proceeds via an anti-addition mechanism.
Nucleophiles (e.g., alcohols, amines)Enol ethers, EnaminesGenerally requires activation of the alkyne or harsh reaction conditions.

Isomerization Pathways of the Alkyne Functionality

Internal alkynes can undergo isomerization to terminal alkynes or allenes under basic conditions. This transformation, often referred to as a "zipper reaction," involves the migration of the triple bond along a carbon chain. For propargyl amines, base-catalyzed isomerization can lead to the formation of allenyl amines or ynamines. The relative stability of these isomers often dictates the final product. In the case of N-propargyl amides, isomerization typically favors the formation of allenamides over ynamides due to the subtle electronic effects of the substituents on the nitrogen atom. While specific studies on the isomerization of this compound are not widely reported, the general principles of alkyne isomerization suggest that under appropriate basic conditions, it could potentially isomerize to (but-3-yn-1-yl)(methyl)amine (B2909175) or form an allenic intermediate. Iridium catalysts have also been shown to effectively isomerize certain nitrogen-containing compounds, such as N-sulfonyl aziridines to allyl amines, highlighting the potential for metal-catalyzed isomerization pathways. nih.gov

Reactions Involving the Amine Functionality

The secondary amine group in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactivity of the Secondary Amine

The nitrogen atom in this compound is nucleophilic and can react with a variety of electrophiles. chemguide.co.uk This reactivity is fundamental to many of its synthetic applications.

Alkylation: As a secondary amine, it can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines. libretexts.org Further reaction with another equivalent of an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org To control the extent of alkylation and avoid the formation of mixtures, the reaction conditions, such as the stoichiometry of the reactants, need to be carefully controlled.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically fast and exothermic. The resulting amide has a significantly different electronic and chemical character compared to the parent amine.

Reaction with Carbonyl Compounds: this compound can react with aldehydes and ketones in a nucleophilic addition reaction. pressbooks.pub With aldehydes and ketones, secondary amines like this one form enamines. libretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates. pressbooks.pub

ElectrophileProduct Type
Alkyl Halides (R-X)Tertiary Amine / Quaternary Ammonium Salt
Acyl Chlorides (RCOCl)Amide
Acid Anhydrides ((RCO)₂O)Amide
Aldehydes/KetonesEnamine

Derivatization and Functional Group Interconversions of the Amine

The secondary amine functionality of this compound allows for a wide range of derivatization reactions, which are useful for both synthetic purposes and analytical applications.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine.

Synthesis of Heterocycles: The dual functionality of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. For example, propargyl amines are widely used in the synthesis of pyrroles and pyridines. organic-chemistry.orgorganic-chemistry.org The Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be adapted for secondary amines under certain conditions. researchgate.net More contemporary methods involve metal-catalyzed cyclization reactions where both the amine and the alkyne participate in ring formation.

Derivatization for Analysis: For analytical purposes, such as in chromatography, the amine can be derivatized to enhance its detectability. Common derivatizing reagents for amines include those that introduce a chromophore or a fluorophore into the molecule. semanticscholar.org Examples include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (for primary amines, but adaptable for secondary amines under specific conditions).

ReagentFunctional Group FormedApplication
Sulfonyl Chlorides (RSO₂Cl)SulfonamideSynthesis, Protecting Group
1,4-DiketonesSubstituted PyrrolesHeterocyclic Synthesis
Various (in metal-catalyzed reactions)Pyridines, other N-heterocyclesHeterocyclic Synthesis
Dansyl ChlorideDansyl AmideAnalytical Derivatization (Fluorescence)

Transformations to Heterocyclic Systems

The unique structural motif of this compound, featuring a reactive alkyne and a nucleophilic amine, makes it an ideal precursor for various cyclization strategies to construct nitrogen-containing heterocycles.

Formation of Pyrroles and Pyridines from Propargylamines

Propargylamines are versatile building blocks for the synthesis of five- and six-membered aromatic nitrogen heterocycles. An efficient, base-mediated intramolecular cyclization of N-propargylamines has been shown to produce a variety of structurally diverse pyrroles in high yields. This method is noted for its broad applicability and tolerance of various functional groups.

The synthesis of pyridines from propargylamines has been extensively explored, with numerous catalytic systems developed to facilitate this transformation. For instance, copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) provides a scalable, one-pot synthesis of fused pyridines. enamine.netnih.gov This method is considered a more "laboratory friendly" and cost-effective alternative to gold-catalyzed protocols. enamine.netnih.gov Gold catalysts have also been effectively employed in the synthesis of pyridines from propargylamine and carbonyl compounds.

A general and efficient protocol for synthesizing polysubstituted pyridines involves the reaction of propargylamines with unsaturated carbonyl compounds. This process proceeds through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence.

Catalyst/ReagentReactant 2Heterocyclic ProductKey Features
Base-PyrroleBroad applicability, high yield.
Copper(II) chlorideCyclic KetonesFused PyridinesOne-pot, scalable, cost-effective. enamine.netnih.gov
Gold catalystsCarbonyl CompoundsPyridinesEffective for pyridine (B92270) synthesis.
-Unsaturated CarbonylsPolysubstituted PyridinesTandem reaction sequence.

Synthesis of Quinolines and Other Nitrogen-Containing Heterocycles

The synthesis of quinolines, a crucial scaffold in medicinal chemistry, can be efficiently achieved from propargylamine precursors. A palladium-catalyzed cyclization of propargylamines represents a highly selective method for generating functionalized quinoline (B57606) heterocycles. mdpi.comnih.gov This approach is characterized by its good functional group tolerance, mild reaction conditions, and excellent atom economy. mdpi.com

Recent advancements have demonstrated a chemodivergent cyclization of propargylamines using base metals. Copper-catalyzed 6-endo-dig cyclization leads to the formation of 2-substituted quinoline-4-carboxylates, while iron-promoted cascade reactions yield 2-substituted indole-3-carboxylate (B1236618) derivatives. This highlights the ability to selectively synthesize different heterocyclic frameworks from the same starting material by tuning the catalyst.

Gold catalysis has also proven effective in the synthesis of quinolines. A gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils provides regiospecific and modular access to 2-aminoquinolines and other derivatives under mild conditions.

CatalystReactant 2Heterocyclic ProductKey Features
Palladium(II) acetate-QuinolinesHigh selectivity, mild conditions, atom economical. mdpi.comnih.gov
Copper(II) triflate-2-substituted quinoline-4-carboxylatesChemodivergent, 6-endo-dig cyclization.
Iron(III) triflate-2-substituted indole-3-carboxylatesChemodivergent, cascade reaction.
Gold catalystsAnthranils2-AminoquinolinesRegiospecific, modular access.

Ring-Closing Reactions and Intramolecular Cyclizations

The inherent structure of this compound and its derivatives is amenable to various ring-closing and intramolecular cyclization reactions to form a range of heterocyclic systems. Palladium-catalyzed intramolecular cyclization of propargylamides is a powerful tool for constructing heterocycles like 5-oxazolecarbaldehydes. acs.org This process typically involves the treatment of the propargylamide with a catalytic amount of a Pd(II) salt in the presence of a stoichiometric reoxidant. acs.org

Base-mediated rearrangements of propargylamines can also lead to the formation of novel heterocyclic structures. For instance, the rearrangement of 1,3-dithianyl-substituted propargylamines promoted by potassium tert-butoxide in DMF results in the expansion of the dithiane ring to form 9-membered amino-functionalized sulfur-containing heterocycles. This transformation proceeds through an exclusive endo-dig radical cyclization process.

The versatility of propargylamines is further demonstrated in their reactions with heteroallenes, which, after subsequent transition metal-catalyzed or electrophile-mediated cyclizations, can generate a diverse library of oxygen-, nitrogen-, and sulfur-containing heterocycles.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Elucidation of Catalytic Cycles in Coupling Reactions

The catalytic cycles for the formation of heterocycles from propargylamines often involve several key steps. In the palladium-catalyzed synthesis of quinolines, a plausible mechanism begins with the coordination of the palladium catalyst to the alkyne moiety of the propargylamine. nih.gov This activation facilitates an intramolecular nucleophilic attack by the N-substituted aromatic ring, generating an intermediate which, after protonolysis, releases the palladium catalyst to complete the cycle. nih.gov The resulting dihydroquinoline is then oxidized to the final quinoline product. nih.gov

For copper-catalyzed pyridine synthesis, X-ray photoelectron spectroscopy analysis has indicated that Cu(II) is reduced to the active Cu(I) species in the reaction system. nih.gov This Cu(I) species then selectively activates the triple bond of the propargylamine to promote the annulation reaction. nih.gov The reoxidation of Cu(I) to Cu(II) closes the catalytic cycle. libretexts.org

In gold-catalyzed reactions, the cycle is often initiated by the coordination of the gold catalyst to the alkyne. This is followed by nucleophilic attack and subsequent rearrangement and protodeauration steps to yield the final product and regenerate the active catalyst.

Understanding Intermediates and Transition States in Transformations

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the intermediates and transition states of these cyclization reactions. For the gold-catalyzed intramolecular cyclization of alkyne-tethered pyrroles, DFT calculations have shown that the reaction mechanism involves the initial coordination of the gold catalyst to the alkyne. acs.org This is followed by a nucleophilic attack of the pyrrole's α-carbon on the activated alkyne. acs.org The subsequent steps, including 1,2-migrations and protodeauration, determine the final product regioselectivity. acs.org

In the palladium-catalyzed cyclization amination of propargylamines with 1,3-dienes, mechanistic investigations suggest that the reaction proceeds through an allylic C(sp3)–H activation and subsequent functionalization. researchgate.net The regioselectivity of the product can be modulated by the resonance between the solvent and an allylpalladium intermediate. researchgate.net

Experimental evidence for proposed mechanisms is also crucial. For instance, in the Pd(II)-catalyzed intramolecular cyclization of propargylamides, the reaction of an α,α-disubstituted propargylamide was studied. The inability of the resulting intermediate to undergo a dehydrogenation step provided support for the proposed reaction pathway. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "(but-2-yn-1-yl)(methyl)amine," both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a complete assignment of proton (¹H) and carbon (¹³C) signals.

The 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the methyl group attached to the alkyne, the methylene (B1212753) group adjacent to the nitrogen, the N-methyl group, and the N-H proton. Similarly, the ¹³C NMR spectrum will display unique resonances for each of the five carbon atoms.

To unambiguously assign these signals and elucidate the molecular framework, advanced 2D NMR techniques are utilized. mdpi.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. iajps.comlibretexts.orglongdom.org In "this compound," a COSY spectrum would show a correlation between the propargylic methylene protons (-CH₂-) and the protons of the terminal methyl group (-C≡C-CH₃), confirming their connectivity across the triple bond.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the resonances for the CH₃ and CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds), which is crucial for piecing together the entire carbon skeleton and confirming the position of functional groups. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgproprep.com This through-space correlation is known as the Nuclear Overhauser Effect (NOE). libretexts.org For a flexible molecule like "this compound," NOESY can provide insights into its preferred conformation in solution by revealing spatial proximities between, for example, the N-methyl protons and the propargylic methylene protons.

The table below summarizes the predicted NMR data for "this compound," which can be confirmed and refined using the 2D techniques described.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D NMR Correlations (COSY, HMBC)
C H₃-C≡C-~1.8~3.6COSY with -CH₂-; HMBC to C-2, C-3
CH₃-C ≡C--~74.5HMBC from H-1, H-4
-C≡C -CH₂--~82.3HMBC from H-1, H-4
-C≡C-C H₂-N~3.3~42.8COSY with H-1; HMBC to C-2, C-3, C-5
-N-C H₃~2.4~34.2HMBC to C-4
N-H Variable (e.g., 1.5-2.5)--

Note: Chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov By acquiring NMR spectra at various time points during a reaction involving "this compound," one can observe the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics and the optimization of reaction conditions. Furthermore, in some cases, the signals of transient intermediates can be detected, providing valuable mechanistic insights into the reaction pathway. For example, in a C-H activation reaction at the propargylic position, changes in the chemical shifts of the -CH₂- protons would be a clear indicator of the transformation. acs.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.orgresearchgate.net While "this compound" is itself an achiral molecule, VCD is a critical tool for determining the absolute configuration (i.e., the specific R or S stereochemistry) of chiral derivatives or analogs.

The determination of absolute configuration by VCD involves a comparative process. biotools.usspectroscopyeurope.com First, the experimental VCD spectrum of the chiral compound is measured. spectroscopyeurope.com Then, the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using quantum chemistry methods, such as density functional theory (DFT). wikipedia.orgspectroscopyeurope.com The calculated spectrum is then compared with the experimental one. biotools.usschrodinger.com A direct match between the signs and relative intensities of the observed and calculated VCD bands allows for the unambiguous assignment of the molecule's absolute configuration. schrodinger.com If the spectra are opposite (a mirror image), the molecule is the other enantiomer. This method is highly reliable and has become a powerful alternative to X-ray crystallography, particularly for samples that are liquids or difficult to crystallize. spark904.nl

Infrared (IR) Spectroscopy for Functional Group Analysis and C-H Activation Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly useful for identifying functional groups. docbrown.info The IR spectrum of "this compound" displays several key absorption bands that confirm its structure.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Secondary Amine)Stretching3300 - 3500Weak to Medium
C-H (sp³ hybridized)Stretching2850 - 2960Medium to Strong
C≡C (Internal Alkyne)Stretching2100 - 2260Weak to Medium
N-H (Secondary Amine)Bending1550 - 1650Variable

The presence of a weak to medium band in the 2100-2260 cm⁻¹ region is diagnostic for the internal carbon-carbon triple bond. orgchemboulder.comquimicaorganica.org The N-H stretching vibration of the secondary amine group is also a key feature. docbrown.info

Beyond simple functional group identification, IR spectroscopy can be employed to study chemical transformations. For instance, in studies of propargylic C-H activation, IR spectroscopy can monitor the reaction by observing the change in the C-H stretching and bending vibrations of the methylene group adjacent to the alkyne. acs.org The disappearance of these specific C-H bands and the emergence of new bands corresponding to a newly formed bond would provide direct evidence of the functionalization reaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org

For "this compound" (C₅H₉N), high-resolution mass spectrometry would confirm its elemental composition by providing a precise molecular weight of 83.0735 amu (atomic mass units).

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion ([C₅H₉N]⁺•) is formed, which is energetically unstable and undergoes fragmentation. libretexts.org The analysis of these fragments provides structural clues. For amines, the most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.eduyoutube.com

m/z Proposed Fragment Ion Fragmentation Pathway Significance
83[CH₃C≡CCH₂NHCH₃]⁺•Molecular Ion (M⁺•)Confirms molecular weight
68[C≡CCH₂NHCH₃]⁺Loss of •CH₃ from the alkyne terminusIndicates a terminal methylalkyne group
44[CH₂=NHCH₃]⁺α-cleavage with loss of •C₃H₃ (propargyl radical)Typically the base peak for N-alkyl amines; confirms the N-methyl-methylene structure

The formation of a highly stable iminium ion at m/z 44 via α-cleavage is expected to be a dominant process, likely resulting in the base peak (the most intense peak) in the mass spectrum. whitman.edu This characteristic fragmentation pattern is strong evidence for the N-methylpropargylamine substructure.

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Mixtures

Chromatographic techniques are essential for the separation of "this compound" from starting materials, byproducts, and other impurities that may be present in a synthetic mixture. These methods are also the primary means of assessing the purity of the final product.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for the analysis of "this compound." A capillary column with a polar stationary phase is often used for amines to achieve good peak shape and resolution. The retention time of the compound under specific conditions (temperature program, carrier gas flow rate) is a characteristic property used for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separation and purification. nih.gov A common approach for amines is reversed-phase HPLC using a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of a small amount of an amine modifier (e.g., triethylamine) in the mobile phase can help to minimize peak tailing by masking residual silanol (B1196071) groups on the silica-based stationary phase.

In both GC and HPLC, purity is typically assessed by calculating the relative peak area. The area of the peak corresponding to "this compound" is divided by the total area of all peaks in the chromatogram, providing a quantitative measure of purity (e.g., area %). nih.gov For rigorous quantitative analysis, methods using internal or external standards can be employed. nih.govnih.gov

Computational and Theoretical Investigations of but 2 Yn 1 Yl Methyl Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei. northwestern.edu For (but-2-yn-1-yl)(methyl)amine, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized to solve the electronic Schrödinger equation. lsu.edunih.gov

These ab initio calculations provide a detailed picture of the molecule's electronic structure. northwestern.edu Key areas of investigation would include:

Molecular Geometry: Optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. lsu.edu

Electron Density Distribution: Analysis of the electron density reveals how electrons are distributed across the molecule. This is crucial for identifying regions of high electron density (nucleophilic sites), such as the nitrogen atom's lone pair and the electron-rich alkyne bond, and regions of low electron density (electrophilic sites).

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wavefunction to characterize the nature of the chemical bonds. researchgate.net This analysis would quantify the covalent and ionic character of bonds like C-N, C-C, C≡C, and C-H, and identify critical points in the electron density that define the atomic interactions.

Molecular Orbitals: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is vital. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom and the π-system of the alkyne, while the LUMO would likely be an anti-bonding orbital associated with the C-N or C-H bonds.

An illustrative table of optimized geometric parameters for this compound, as would be obtained from a typical quantum chemical calculation, is presented below.

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond LengthC≡C1.21 Å
Bond LengthC-N1.46 Å
Bond LengthN-CH₃1.45 Å
Bond AngleC-C≡C178.5°
Bond AngleC-N-C112.0°
Dihedral AngleH₃C-C-N-CH₃175.0°

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT would be instrumental in exploring its role in chemical reactions, particularly in the synthesis of more complex molecules. Propargylamines are key intermediates in many organic reactions, including the widely used A³ (aldehyde-alkyne-amine) coupling reaction. researchgate.netmdpi.comphytojournal.comnih.gov

DFT studies would focus on:

Reaction Pathways: Mapping the potential energy surface for reactions involving this compound. For instance, in an A³ coupling reaction, DFT can elucidate the step-by-step mechanism, including the formation of an iminium ion and the subsequent nucleophilic attack by a metal acetylide. mdpi.com

Transition State (TS) Identification: Locating the transition state structures for each elementary step in a reaction mechanism. A TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. acs.org

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (barrier) of a reaction. Comparing the activation energies of different possible pathways allows for the prediction of the most favorable reaction mechanism and the expected products. acs.orgrsc.org For example, DFT could be used to determine the regioselectivity of N-dealkylation reactions by comparing the activation barriers for removing the methyl versus the butynyl group. rsc.org

Thermodynamic Analysis: Calculating the reaction energies (enthalpy and Gibbs free energy) to determine whether a reaction is exothermic or endothermic and whether the products are thermodynamically stable relative to the reactants. acs.org

The table below provides a hypothetical example of calculated energies for a reaction involving this compound.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+22.5+23.1
Intermediate-5.2-4.8
Transition State 2 (TS2)+15.8+16.5
Products-18.0-17.2

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules. ulisboa.ptacs.org MD simulations model a system of atoms and molecules by solving Newton's equations of motion, using force fields to describe the potential energy of the system. nih.gov

For this compound, MD simulations would be valuable for:

Conformational Sampling: The molecule possesses several rotatable bonds, leading to multiple possible conformations. MD simulations can explore the conformational landscape by simulating the molecule's movement over nanoseconds or longer, identifying the most populated (lowest energy) conformers and the energy barriers between them. nih.govresearchgate.net

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), MD can provide detailed insights into solute-solvent interactions. This includes the formation and dynamics of hydrogen bonds between the amine nitrogen and solvent molecules.

Intermolecular Interactions: In condensed phases (liquid or solid), MD simulations can characterize the interactions between multiple this compound molecules. researchgate.net This could reveal information about hydrogen bonding patterns, van der Waals interactions, and potential π-stacking involving the alkyne groups. nih.govresearchgate.net Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding another atom or molecule at a certain distance. nih.gov

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov DFT and other ab initio methods are commonly used for this purpose. nasa.govnih.govresearchgate.net

Key spectroscopic parameters that can be predicted for this compound include:

Vibrational Frequencies (IR Spectroscopy): By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies and their corresponding intensities. rsc.orgyoutube.com These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretch, N-H bend, C≡C stretch). The predicted spectrum can be compared with experimental IR spectra to confirm the structure. rsc.orgarxiv.orgresearchgate.net The C≡C stretch is expected in the 2100-2260 cm⁻¹ region, though it would be weak for an internal alkyne. orgchemboulder.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Methods like Gauge-Including Atomic Orbital (GIAO) can be used with DFT to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). frontiersin.orgnih.gov These values can be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane), providing a predicted NMR spectrum that is invaluable for assigning experimental signals. nih.govgithub.ioresearchgate.net

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) (Illustrative)
C≡C -CH₃78.5
C ≡C-CH₃75.1
≡C-C H₂-N42.3
N-C H₃35.8
≡C-CH₂-C H₃3.5

Synthetic Applications of but 2 Yn 1 Yl Methyl Amine As a Chemical Building Block

Role in the Construction of Complex Organic Scaffolds

(But-2-yn-1-yl)(methyl)amine and its parent class, propargylamines, are pivotal precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and agrochemicals. The reactivity of the alkyne and amine groups can be harnessed in various cyclization, cycloaddition, and cascade reactions to forge complex polycyclic systems.

The general class of aminoalkynes participates in transition metal-catalyzed reactions to form valuable heterocyclic structures. For instance, gold- and platinum-catalyzed intramolecular hydroamination of aminoalkynes can lead to the formation of indoline (B122111) and tetrahydroquinoline derivatives. smolecule.com One notable application is in the synthesis of alkaloids, such as the total synthesis of onychine, an azafluorenone alkaloid. This synthesis involves the condensation of a propargylamine (B41283) with 1,3-indanedione, followed by a sequence of rearrangements and cyclizations to yield the final product. smolecule.com

Furthermore, these building blocks are employed in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. The A³ coupling reaction, a one-pot, three-component reaction between an aldehyde, an amine, and an alkyne, is a powerful tool for generating propargylamine derivatives that can be further elaborated into more complex scaffolds. smolecule.com

The alkyne moiety in this compound is also a competent partner in various cycloaddition reactions. For example, [2+2] cycloadditions with nitroalkenes can yield cyclobutene (B1205218) analogs, providing access to strained ring systems that can be challenging to synthesize via other methods. smolecule.com These reactions highlight the versatility of the alkyne group in forming new carbon-carbon bonds and constructing diverse molecular frameworks.

Below is a table summarizing representative heterocyclic scaffolds synthesized from propargylamine derivatives:

Heterocyclic ScaffoldSynthetic StrategyKey Reaction Type
Pyridine (B92270) DerivativesReaction with α,β-unsaturated carbonyl compoundsCyclocondensation
Onychine (Alkaloid)Condensation followed by intramolecular cascadeAza-Claisen rearrangement, Cyclization
NaphthyridinesReaction with Sonogashira coupling productsCyclization
IndolinesPlatinum(II)-catalyzed intramolecular reactionHydroamination/Cyclization
TetrahydroquinolinesExtension of platinum-catalyzed methodologyHydroamination/Cyclization

Utilization in Materials Science: Polymer Chemistry and Functional Materials

The presence of a polymerizable alkyne group makes this compound and related propargylamines attractive monomers for the synthesis of functional polymers. The resulting polyacetylene-based materials often exhibit interesting electronic and optical properties due to their conjugated backbones.

Research on the closely related monomer, N-methylpropargylamine, has demonstrated that it can be polymerized using various transition metal catalysts, such as palladium, platinum, and ruthenium chlorides. These polymerizations proceed in a homogeneous manner to yield conjugated polymers with moderate yields. The resulting poly(N-methylpropargylamine) exhibits photoluminescence, with emission peaks in the visible region, suggesting potential applications in organic light-emitting devices (OLEDs) and chemical sensors.

The polymerization of N-methylpropargylamine using different catalysts is summarized in the table below:

CatalystPolymerization ConditionsPolymer Yield (%)
PdCl₂Homogeneous55-60
PtCl₂Homogeneous55-60
RuCl₃Homogeneous55-60
(NBD)PdCl₂Homogeneous72

In addition to linear conjugated polymers, propargylamines are used to synthesize high-performance thermosetting resins. For example, propargylamine can be used as the amine source in the synthesis of benzoxazine (B1645224) monomers. These monomers undergo thermally induced ring-opening polymerization, and the propargyl group can participate in additional cross-linking reactions, leading to thermosets with high thermal stability and low flammability. The incorporation of the propargyl group has been shown to lower the polymerization temperature compared to traditional aniline-based benzoxazines.

The photochemical properties of propargylamine-based polymers have also been explored. Polymers containing porphyrin fragments linked through propargylamine units have been studied for their electron transfer properties upon irradiation, indicating potential applications in organic photovoltaics and other optoelectronic devices.

Development of Catalytic Ligands and Organometallic Precursors

While the nitrogen atom and the alkyne's π-system in this compound present potential coordination sites for metal ions, there is currently limited specific information in the scientific literature on its application as a catalytic ligand or organometallic precursor. The development of ligands is a vast field, and while amines and alkynes are common coordinating groups, the specific combination in this molecule has not been extensively explored for catalysis. Analogous compounds, such as those containing additional donor atoms like pyridine, have been synthesized and could potentially act as chelating ligands for transition metal catalysts. However, detailed studies on the catalytic activity of such complexes derived from this compound are not widely reported.

Generation of Multifunctional Linkers for Supramolecular Assemblies

The bifunctional nature of this compound, with its amine and alkyne groups, makes it a conceptually suitable candidate for the construction of multifunctional linkers for supramolecular assemblies and metal-organic frameworks (MOFs). The amine can be functionalized to introduce other groups or to act as a hydrogen bond donor/acceptor, while the alkyne can be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect different molecular components.

Q & A

Q. What are the common synthetic routes for preparing (but-2-yn-1-yl)(methyl)amine in laboratory settings?

Methodological Answer: this compound is typically synthesized via alkylation of methylamine with a propargyl halide (e.g., 1-bromo-but-2-yne) under basic conditions. The reaction follows an S_N2 mechanism , where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. Key steps include:

  • Reagents : Methylamine (in anhydrous form), 1-bromo-but-2-yne, and a base (e.g., KOH or NaH) to deprotonate the amine and drive the reaction.
  • Solvent : Polar aprotic solvents like THF or DMF enhance reaction efficiency.
  • Workup : Purification via fractional distillation or column chromatography to isolate the product.
    This method is analogous to benzylamine alkylation protocols used for structurally similar amines .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer: Structural verification involves a combination of techniques:

  • FTIR Spectroscopy :
    • Alkyne C≡C stretch : ~2100–2260 cm⁻¹.
    • Alkyne C-H stretch : ~3300 cm⁻¹.
    • Amine N-H stretch (if secondary amine): ~3300–3500 cm⁻¹ (weak or absent if tertiary).
  • NMR Spectroscopy :
    • ¹H NMR : Methyl protons (δ ~2.2–2.5 ppm), alkyne protons (δ ~1.9–2.1 ppm), and amine protons (δ ~1.5–2.0 ppm, broad if NH present).
    • ¹³C NMR : Alkyne carbons (δ ~70–85 ppm for C≡C), adjacent CH₂ groups (δ ~20–30 ppm).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₅H₉N (83.12 g/mol).
    These methods align with characterization protocols for amines and alkynes described in CO₂ adsorption studies .

Advanced Questions

Q. What factors influence the reaction efficiency in the synthesis of this compound, and how can they be optimized?

Methodological Answer: Key factors include:

  • Stoichiometry : Excess methylamine (1.5–2.0 equivalents) ensures complete alkylation.
  • Solvent Choice : DMF or THF improves solubility of intermediates.
  • Temperature : 60–80°C accelerates reaction but must avoid side reactions (e.g., alkyne polymerization).
  • Base Selection : Strong bases (e.g., NaH) enhance deprotonation but may require inert atmospheres.
    Optimization strategies derived from analogous alkylation reactions suggest yields can exceed 80% with controlled conditions .

Q. How does the alkyne moiety in this compound facilitate its use in click chemistry applications?

Methodological Answer: The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Applications include:

  • Bioconjugation : Labeling biomolecules (e.g., proteins, DNA) via triazole linkage.
  • Material Science : Functionalizing polymers or nanoparticles.
    Experimental Protocol :
  • React this compound with azides in the presence of Cu(I) catalysts (e.g., CuBr) and a ligand (e.g., TBTA).
  • Monitor reaction via TLC or LC-MS for triazole formation.
    Similar methodologies are employed for alkynyl amines in drug discovery .

Q. What are the observed biological activities of this compound derivatives, and how are these assessed in vitro?

Methodological Answer: Derivatives may exhibit enzyme inhibition (e.g., monoamine oxidase, MAO) or receptor modulation . Assays include:

  • MAO Inhibition :
    • Incubate compound with MAO isoforms and substrate (e.g., kynuramine).
    • Quantify residual substrate via fluorescence or HPLC.
  • Receptor Binding : Radioligand displacement assays using transfected cell lines.
    Structural analogs like N-(furan-2-ylmethyl)but-2-yn-1-amine show MAO-B inhibition, suggesting similar potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.